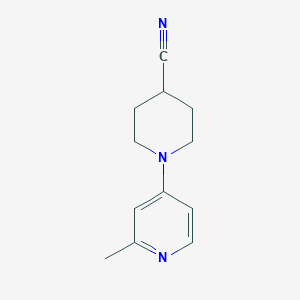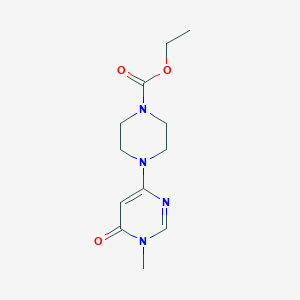![molecular formula C16H19N3O2S B15116947 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B15116947.png)
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides. This reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild and metal-free conditions . The resulting intermediate can then be further functionalized to introduce the azetidine and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
化学反应分析
Types of Reactions
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal properties.
Uniqueness
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile and valuable compound in scientific research.
属性
分子式 |
C16H19N3O2S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,11-9-14-6-2-1-3-7-14)18-15-12-19(13-15)16-8-4-5-10-17-16/h1-8,10,15,18H,9,11-13H2 |
InChI 键 |
UGNHIGTVGRHCIV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=CC=CC=N2)NS(=O)(=O)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline](/img/structure/B15116865.png)
![2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15116868.png)
![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B15116878.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116879.png)
![N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B15116880.png)
![3-({4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B15116886.png)

![6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15116893.png)
![4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B15116895.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one](/img/structure/B15116901.png)

![1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15116915.png)
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B15116921.png)
![4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15116923.png)
